Perflubron
Overview
Description
Perflubron, also known as perfluorooctyl bromide, is a perfluorinated compound with the chemical formula C8BrF17. It is a colorless, odorless liquid known for its high chemical inertness and thermal stability. This compound is primarily used as a contrast medium for magnetic resonance imaging, computer tomography, and sonography . It was approved for this use by the United States Food and Drug Administration in 1993 .
Mechanism of Action
Target of Action
Perflubron, also known as Oxygent, is primarily developed as an intravascular oxygen carrier . Its main target is to augment oxygen delivery in surgical patients .
Mode of Action
This compound works by maintaining hemodynamic stability during major surgery . This stability potentially reduces or avoids the need for intraoperative transfusions of donor blood . The emulsion has the ability to enable patients to be physiologically stable and safe at lower intraoperative hemoglobin levels .
Result of Action
This compound’s action results in enhanced oxygen delivery and maintenance of hemodynamic stability during surgery . This can potentially reduce the need for blood transfusions during surgery . In addition, it has been shown to inhibit lung cellular inflammation and the expression of certain chemokines in the context of respiratory syncytial virus infection .
Action Environment
Environmental factors can influence the action of this compound. For instance, a study demonstrated that nebulized this compound, when combined with carbon dioxide, rapidly dilated constricted airways in an ovine model of allergic asthma . This suggests that the method of administration and the presence of other gases can influence this compound’s efficacy.
Biochemical Analysis
Biochemical Properties
Perflubron plays a crucial role in biochemical reactions, particularly in oxygen transport and delivery. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with hemoglobin, enhancing its oxygen-carrying capacity. Additionally, this compound can interact with lipids and proteins in the bloodstream, serving as a sorbent for biologically active compounds . These interactions are primarily non-covalent, relying on the unique chemical structure of this compound to facilitate binding and transport.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can enhance oxygen delivery to hypoxic tissues, thereby influencing cellular respiration and energy production. It also impacts the expression of genes involved in oxidative stress response and inflammation . These effects are crucial for its therapeutic applications, particularly in conditions where oxygen delivery is compromised.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to dissolve and transport gases like oxygen and carbon dioxide. At the molecular level, this compound binds to oxygen molecules through van der Waals forces, allowing it to carry and release oxygen efficiently. This binding interaction does not involve enzyme inhibition or activation but rather relies on the physical properties of this compound . Additionally, this compound can influence gene expression by modulating the cellular oxygen levels, which in turn affects transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable, but over extended periods, it can degrade into smaller perfluorinated compounds . These degradation products can have different biochemical properties and may impact cellular function differently. Long-term studies have shown that this compound can persist in the bloodstream and tissues, affecting metabolic processes and cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively enhances oxygen delivery without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects such as lipid accumulation and inflammation . Threshold effects have been observed, where the benefits of this compound plateau at a certain dosage, and any further increase in dosage leads to diminishing returns or negative outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an oxygen carrier. It interacts with enzymes and cofactors involved in cellular respiration and oxidative phosphorylation . This compound can also affect metabolic flux by altering the availability of oxygen, which in turn influences the levels of various metabolites. These interactions are crucial for its therapeutic applications, as they help optimize oxygen delivery and utilization in tissues.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as lipid droplets and mitochondria, where it exerts its effects on cellular function. Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in lipid-rich compartments, such as lipid droplets and cell membranes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles. In these compartments, this compound can interact with lipids and proteins, influencing their function and stability. Its presence in mitochondria is particularly important for its role in enhancing cellular respiration and energy production.
Preparation Methods
Perflubron is generally synthesized through fluorination reactions, typically involving the reaction of octane or other hydrocarbons with fluorine gas and bromine gas . This process requires precise control of reaction temperature and pressure to ensure product quality and purity . Industrial production methods often involve emulsifying the compound in egg yolk phospholipids, similar to those used for total parenteral nutrition .
Chemical Reactions Analysis
Perflubron undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other halogens or functional groups under specific conditions.
Oxidation and Reduction Reactions: While this compound is generally chemically inert, it can undergo oxidation and reduction reactions under extreme conditions.
Common Reagents and Conditions: Reagents such as halogens (chlorine, fluorine) and strong oxidizing or reducing agents are commonly used in these reactions. Conditions often involve high temperatures and pressures to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives of this compound.
Scientific Research Applications
Perflubron has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its inertness and stability.
Biology: Employed in studies involving liquid breathing and oxygen delivery systems.
Medicine: Utilized as a contrast medium for imaging techniques and as an oxygen carrier in blood substitutes.
Industry: Applied in the production of specialized materials and coatings due to its unique chemical properties.
Comparison with Similar Compounds
Perflubron is unique among perfluorocarbons due to its specific chemical structure and properties. Similar compounds include:
Perfluorodecalin: Another perfluorocarbon used as an oxygen carrier and in liquid breathing studies.
Perfluorotributylamine: Utilized in similar applications but with different chemical properties and reactivity.
Perfluorobutylperfluorotetrahydrofuran: Known for its high solubility for gases and used in drug delivery systems.
This compound’s uniqueness lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and physical properties, making it particularly suitable for medical and industrial applications.
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWWXOGTJWMJHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC8F17, C8BrF17 | |
Record name | Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046560 | |
Record name | 1-Bromoheptadecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels. | |
Record name | Perflubron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
423-55-2 | |
Record name | Perfluorooctyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perflubron [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perflubron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05791 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Bromoheptadecafluorooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERFLUBRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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